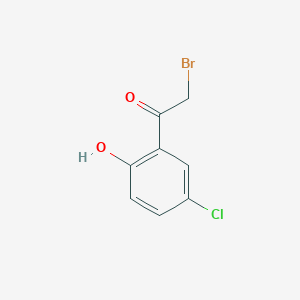

2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTLAMYFEVPMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373611 | |

| Record name | 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-99-8 | |

| Record name | 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5'-chloro-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone: A Technical Guide

Introduction: The Significance of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

This compound is a substituted α-bromoacetophenone derivative. The presence of a reactive α-bromine atom, a phenolic hydroxyl group, and a chloro substituent on the aromatic ring makes it a versatile building block in organic synthesis.[1][2] These functional groups offer multiple reaction sites for the construction of more complex molecules, including potential pharmaceutical agents.[2][3] Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound forms the basis for predicting its spectroscopic behavior. The interplay of the various functional groups—the carbonyl group, the hydroxyl group, the bromine and chlorine substituents, and the aromatic ring—gives rise to characteristic signals in NMR, IR, and mass spectra.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and bromine, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H (position 3) | ~7.8 | d | ~2.5 | Ortho to the acyl group and meta to the hydroxyl and chloro groups. |

| Ar-H (position 4) | ~7.4 | dd | ~8.8, 2.5 | Ortho to the chloro group and meta to the acyl and hydroxyl groups. |

| Ar-H (position 6) | ~7.0 | d | ~8.8 | Ortho to the hydroxyl group and meta to the acyl and chloro groups. |

| -CH₂Br | ~4.5 | s | - | Methylene protons adjacent to a carbonyl group and a bromine atom. |

| -OH | ~11.0 | s (broad) | - | Phenolic proton, often broad and deshielded due to hydrogen bonding. |

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~192 | Carbonyl carbon of a ketone. |

| C-OH | ~160 | Aromatic carbon attached to the hydroxyl group. |

| C-Cl | ~125 | Aromatic carbon attached to the chlorine atom. |

| C-CO | ~118 | Aromatic carbon attached to the acyl group. |

| Aromatic CH | ~138, 130, 120 | Aromatic methine carbons. |

| -CH₂Br | ~32 | Methylene carbon attached to a bromine atom. |

Note: Predicted chemical shifts are based on general substituent effects and data from similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (phenol) | 3400-3200 | Broad | Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. |

| C-H stretch (aromatic) | 3100-3000 | Medium | Aromatic C-H vibrations. |

| C=O stretch (ketone) | 1680-1660 | Strong | Carbonyl stretching, shifted to lower frequency due to conjugation and hydrogen bonding. |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong | Aromatic ring vibrations. |

| C-O stretch (phenol) | 1280-1200 | Strong | Phenolic C-O stretching. |

| C-Cl stretch | 800-600 | Medium | Carbon-chlorine stretching. |

| C-Br stretch | 700-500 | Medium | Carbon-bromine stretching. |

The NIST WebBook provides IR data for the related compound 1-(5-chloro-2-hydroxyphenyl)ethanone, which can serve as a reference for the expected peak positions.[4]

Experimental Workflow: Acquiring IR Spectra

Caption: A generalized workflow for acquiring an infrared spectrum of a solid or solution sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to several characteristic fragments.

The molecular ion peak (M⁺) would be observed, and due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be expected. The most abundant isotopes are ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br. This will result in M⁺, [M+2]⁺, and [M+4]⁺ peaks with predictable relative intensities.

Table 4: Predicted Key Mass Fragments

| m/z | Fragment | Rationale |

| 248/250/252 | [C₈H₆BrClO₂]⁺ | Molecular ion (M⁺) showing isotopic pattern. |

| 169/171 | [C₈H₆ClO₂]⁺ | Loss of Br radical. |

| 155/157 | [C₇H₄ClO]⁺ | Loss of CH₂Br radical. |

| 127 | [C₇H₄O]⁺ | Loss of CH₂Br and Cl radicals. |

| 105 | [C₇H₅O]⁺ | A common fragment for phenacyl compounds. |

The NIST WebBook provides mass spectral data for 2-bromo-1-phenylethanone, which can be a useful comparison for understanding the fragmentation of the α-bromo ketone moiety.[5]

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the structural characterization of this compound. The expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are based on the well-established principles of spectroscopy and data from closely related compounds. Researchers working with this molecule can use this guide to aid in the interpretation of their own experimental data, ensuring the correct identification and quality control of this important synthetic intermediate.

References

-

NIST Chemistry WebBook. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved January 17, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Retrieved January 17, 2026, from [Link]

-

Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]

-

Molbase. (n.d.). Key Properties and Synthesis Routes of 2-Bromo-1-(2-hydroxyphenyl)ethanone. Retrieved January 17, 2026, from [Link]

Sources

Chemical reactivity and stability of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

Introduction

This compound is a bifunctional organic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a reactive α-bromo ketone moiety and a substituted phenolic ring, makes it a versatile synthetic intermediate for constructing more complex molecular architectures.[1][2] This guide provides a comprehensive analysis of the compound's chemical reactivity, stability profile, synthetic routes, and handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind its chemical behavior and to provide actionable, self-validating experimental methodologies.

Molecular Profile and Physicochemical Characteristics

The reactivity of this compound is a direct consequence of its molecular structure. The molecule incorporates three key functional regions: the electrophilic α-carbon, the carbonyl group, and the electron-rich hydroxyphenyl ring.

-

α-Bromo Ketone System: This is the molecule's primary reactive center. The potent electron-withdrawing effect of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group, facilitating a wide range of substitution reactions.[3][4]

-

Substituted Phenolic Ring: The hydroxyl (-OH) group is a strong activating group, donating electron density into the aromatic ring and directing electrophiles to the ortho and para positions. Conversely, the chloro (-Cl) group is deactivating yet also ortho-, para-directing. The interplay of these substituents governs the regioselectivity of any further aromatic substitution reactions.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 52727-99-8 | [5] |

| Molecular Formula | C₈H₆BrClO₂ | [5] |

| Molecular Weight | 249.49 g/mol | [5] |

| Appearance | Solid, off-white to pale yellow crystalline powder | [3][5] |

| Melting Point | 63-67 °C | [5] |

| Solubility | Soluble in organic solvents like chloroform, ethyl acetate, and methanol. Low water solubility. | [6][7] |

Synthesis Pathway: α-Bromination of a Phenolic Ketone

The principal method for preparing this compound is the selective α-bromination of its precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone. This reaction proceeds via an acid-catalyzed enol intermediate, which is the key nucleophilic species that reacts with elemental bromine.[4][8]

The causality for using an acid catalyst (e.g., acetic acid) is twofold: it accelerates the formation of the enol tautomer, which is the rate-determining step, and it maintains a reaction environment that disfavors unwanted side reactions like bromination of the activated aromatic ring.[4][8]

Detailed Experimental Protocol: Synthesis

-

Materials: 1-(5-chloro-2-hydroxyphenyl)ethanone, Glacial Acetic Acid, Bromine (Br₂), Ethanol, Hexane.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-chloro-2-hydroxyphenyl)ethanone (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice-cold water.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) to yield pure this compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its ability to undergo facile nucleophilic substitution at the α-carbon. This reaction is a cornerstone for building molecular complexity and is widely employed in the synthesis of pharmaceuticals and other bioactive molecules.[1]

Nucleophilic Substitution Reactions

The primary mode of reactivity is the Sₙ2 displacement of the bromide ion by a wide range of nucleophiles. The high electrophilicity of the α-carbon, induced by the carbonyl group, ensures rapid reaction rates under mild conditions.

This reactivity makes it an essential building block for:

-

Pharmaceutical Agents: It is a key intermediate for synthesizing potential anti-inflammatory, analgesic, and antimicrobial drugs.[1]

-

Heterocyclic Chemistry: Reaction with binucleophiles (e.g., hydrazines, amidines) provides a direct route to various heterocyclic ring systems.

-

Biochemical Probes: The compound can act as a covalent inhibitor of enzymes like protein tyrosine phosphatases (PTPs) by alkylating active site residues, making it a valuable tool for biochemical research.[1][9][10]

Representative Protocol: Reaction with an Amine

-

Materials: this compound, a primary or secondary amine (e.g., benzylamine), potassium carbonate (K₂CO₃), Acetonitrile (MeCN).

-

Procedure:

-

To a solution of the α-bromo ketone (1 equivalent) in acetonitrile, add the amine (1.1 equivalents) and potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 4-8 hours. The K₂CO₃ acts as a base to scavenge the HBr generated during the reaction.

-

Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography or recrystallization to obtain the α-amino ketone product.

-

Stability Profile and Storage Recommendations

Understanding the stability of α-haloketones is critical for both successful experimentation and safe handling. The compound is a lachrymator and requires careful handling in a well-ventilated fume hood.[11]

| Condition | Stability Assessment & Recommendation |

| Thermal | Stable under ambient conditions. Avoid high temperatures, as this can promote decomposition or elimination reactions (dehydrobromination).[4] |

| Light | Potentially light-sensitive. Store in amber-colored bottles or in a dark location to prevent photochemical degradation. |

| Moisture/pH | Store in a tightly sealed container in a dry place.[11] The compound is sensitive to moisture and highly unstable in basic solutions, which can induce rapid hydrolysis or elimination. It exhibits greater stability in neutral or mildly acidic media. |

| Incompatibilities | Keep away from strong bases, strong oxidizing agents, and potent nucleophiles during storage. |

Recommended Storage: Store in a tightly closed container in a cool (2-8°C), dry, dark, and well-ventilated area.[11][12]

Hazard Identification and Safe Handling

As with most α-haloketones, this compound presents significant health hazards. Adherence to strict safety protocols is mandatory.[11][13]

-

Primary Hazards:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use tightly fitting safety goggles and a face shield.[13]

-

Skin Protection: Wear a lab coat or impervious clothing.[13]

-

Respiratory: All handling must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is derived from the high reactivity of its α-bromo ketone functionality. This reactivity allows for straightforward nucleophilic substitutions, providing access to a vast array of chemical derivatives. While its utility in pharmaceutical, agrochemical, and biochemical research is well-established, its hazardous nature demands rigorous adherence to safety protocols. A thorough understanding of its synthesis, reactivity, and stability, as detailed in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

-

2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet . Acros Organics. [Link]

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs . Teva api. [Link]

-

Handbook of Hydroxyacetophenones: Preparation and Physical Properties - ResearchGate . ResearchGate. [Link]

-

CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity . Anthem Biosciences. [Link]

-

Chemical & Pharma Intermediates by Application - Mallak Specialties Pvt Ltd . Mallak Specialties Pvt Ltd. [Link]

-

2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem . National Center for Biotechnology Information. [Link]

-

22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax . OpenStax. [Link]

-

2-bromo-1-(4-hydroxyphenyl)ethanone - AERU - University of Hertfordshire . University of Hertfordshire. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH . National Center for Biotechnology Information. [Link]

-

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone - PubChem . National Center for Biotechnology Information. [Link]

-

(PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone - ResearchGate . ResearchGate. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - ResearchGate . ResearchGate. [Link]

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit . Reddit. [Link]

- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents.

-

9.2: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - PMC - NIH . National Center for Biotechnology Information. [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. 2-Bromo-5 -chloro-2 -hydroxyacetophenone 97 52727-99-8 [sigmaaldrich.com]

- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2491-38-5|2-Bromo-1-(4-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 11. sds.chemtel.net [sds.chemtel.net]

- 12. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Solubility Profile of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone: A Guide for Pharmaceutical and Chemical Development

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating final drug products. This document synthesizes theoretical principles with actionable experimental protocols to provide researchers, scientists, and drug development professionals with a practical framework for determining and utilizing its solubility characteristics in common organic solvents.

Introduction: The Significance of Solubility

This compound is a versatile chemical building block used in the synthesis of a variety of bioactive molecules, particularly those with anti-inflammatory and analgesic properties.[1] The success of its application in synthesis and formulation hinges on a thorough understanding of its solubility. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a cornerstone of downstream processes such as crystallization, extraction, and chromatography.[2] In the context of pharmaceutical development, poor solubility can be a major impediment to achieving desired bioavailability.[3] Therefore, a detailed characterization of the solubility of this intermediate in a range of relevant organic solvents is not merely an academic exercise but a foundational requirement for efficient and successful research and development.

Physicochemical Landscape and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] An analysis of the molecular structure of this compound provides the basis for predicting its solubility behavior.

Key Structural Features:

-

Polar Groups: The molecule possesses a phenolic hydroxyl (-OH) group and a carbonyl (C=O) group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl group is a hydrogen bond acceptor. These groups impart significant polarity.

-

Aromatic System: The chlorinated benzene ring is a large, relatively nonpolar moiety that favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Halogen Substituents: The bromine and chlorine atoms increase the molecular weight and introduce polar C-X bonds, further influencing the molecule's overall polarity and interaction potential.

This combination of a polar head (hydroxyl and carbonyl groups) and a larger, moderately nonpolar body (halogenated aromatic ring) suggests that the compound is unlikely to be soluble in entirely nonpolar solvents like hexane or highly polar protic solvents like water. Its optimal solubility is anticipated in polar aprotic solvents, which can engage in dipole-dipole interactions and accept hydrogen bonds from the hydroxyl group without competing as hydrogen bond donors.

Diagram: Molecular Interactions Influencing Solubility

The following diagram illustrates the key functional groups of the molecule and their potential interactions with different types of solvent molecules.

Caption: Conceptual diagram of molecular interactions.

Qualitative Solubility Profile

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Very Soluble | These solvents effectively solvate the polar functional groups via dipole-dipole interactions and can accept hydrogen bonds from the -OH group without steric hindrance.[4] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The alkyl chains in these alcohols provide some nonpolar character to interact with the aromatic ring, while the hydroxyl groups can H-bond with the solute. |

| Polar Protic | Water | Slightly Soluble to Insoluble | The large, hydrophobic halogenated aromatic ring dominates the structure, making it difficult to overcome the strong hydrogen-bonding network of water. |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Slightly Soluble to Insoluble | These solvents lack the polarity needed to effectively solvate the hydroxyl and carbonyl groups. While DCM may show slight solubility due to its moderate polarity, hexane will be a very poor solvent. |

Gold-Standard Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain definitive, quantitative solubility data, an experimental approach is necessary. The saturation shake-flask method is widely recognized as the gold standard for determining equilibrium solubility and is recommended by regulatory bodies and pharmacopeias.[5][6]

Causality Behind the Method

This protocol is designed to be a self-validating system to measure the thermodynamic equilibrium solubility.[7] This is achieved by ensuring an excess of the solid compound is present, allowing the system to reach a state of saturation over time with controlled agitation and temperature. Sampling at multiple time points confirms that equilibrium has been reached, lending high confidence to the final measurement.[5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical system for quantification (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.[6]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for standard conditions or 37°C for biopharmaceutical relevance) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so fast as to create a vortex.[5]

-

Time-Point Sampling: Allow the mixture to equilibrate for an extended period. To validate that equilibrium has been reached, take samples at several time points (e.g., 24, 48, and 72 hours).[5]

-

Phase Separation: To sample, stop the agitation and allow the solid to settle. Alternatively, centrifuge the vial at high speed to pellet the undissolved solid. This step is critical to ensure no solid particles are carried over into the analysis.

-

Sample Collection and Filtration: Carefully draw a sample from the clear supernatant. Immediately filter the sample through a syringe filter into a clean vial. This removes any fine, suspended particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical system) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC). HPLC is preferred as it can separate the analyte from any potential impurities or degradation products.[6]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

-

Confirmation of Equilibrium: Compare the calculated concentrations from the different time points (24h, 48h, 72h). If the concentrations are consistent (e.g., within a ±5% variance), equilibrium has been achieved. The reported solubility should be the value from the plateau.[5]

Diagram: Shake-Flask Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in scientific research and development. Based on its molecular structure, which contains both polar hydrogen-bonding groups and a nonpolar aromatic system, it is predicted to be most soluble in polar aprotic solvents like DMSO and acetone, moderately soluble in alcohols, and poorly soluble in water and nonpolar hydrocarbons. For precise and reliable data, the standardized shake-flask method is the recommended protocol. By following the detailed workflow presented in this guide, researchers can confidently determine the solubility of this compound, enabling informed decisions for solvent selection that will streamline synthesis, purification, and formulation efforts.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Determination of Solubility in Pharmaceuticals. (2011, June 12). Pharmaguideline.

- Annex 4 - World Health Organization (WHO). (n.d.). World Health Organization.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- This compound. (n.d.). ChemicalBook.

- <1236> Solubility Measurements. (2016, September 30). USP-NF.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone. (2023, August 15). Smolecule.

- This compound. (n.d.). Chem-Impex.

Sources

Physical properties like melting point and boiling point of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. This document collates and analyzes available data on its melting and boiling points, offering insights into the experimental and computational methods for their determination. The guide is intended to serve as a vital resource for professionals in research and development, providing the foundational knowledge necessary for the effective handling, characterization, and application of this compound.

Introduction

This compound, with the CAS number 52727-99-8, is a halogenated hydroxyacetophenone derivative. Its molecular structure, featuring a bromoacetyl group attached to a chlorinated phenol ring, makes it a versatile reagent in organic synthesis. The presence of multiple reactive sites allows for its use as a building block in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.

A thorough understanding of the physical properties of this compound is paramount for its practical application. Properties such as melting and boiling points are critical for purification, reaction condition optimization, and ensuring the safety and stability of chemical processes. This guide synthesizes the available data to provide a clear and concise summary of these essential physical characteristics.

Molecular Structure and its Influence on Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The interplay of various functional groups and substituents dictates the intermolecular forces, which in turn determine its melting and boiling points.

Figure 1: Molecular Structure of this compound

Key structural features influencing its physical properties include:

-

Aromatic Ring: The planar phenyl group contributes to van der Waals forces and potential π-π stacking interactions in the solid state.

-

Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, leading to significant intermolecular hydrogen bonding. This is a primary factor contributing to a relatively high melting point.

-

Ketone Group (C=O): The carbonyl group is polar and acts as a hydrogen bond acceptor, further increasing the strength of intermolecular interactions.

-

Halogen Atoms (Br and Cl): The bromine and chlorine atoms increase the molecular weight and polarizability of the molecule, leading to stronger London dispersion forces. Their electronegativity also contributes to the overall polarity of the molecule.

Physical Property Data

The following table summarizes the available data for the key physical properties of this compound.

| Property | Value | Source | Method |

| Melting Point | 63-67 °C | ChemicalBook[1] | Not Specified |

| 62-68 °C | Chem-Impex[2] | Not Specified | |

| Boiling Point | 320.9 ± 32.0 °C | ChemicalBook[1] | Predicted |

| Molecular Formula | C₈H₆BrClO₂ | Chem-Impex[2] | - |

| Molecular Weight | 249.49 g/mol | Chem-Impex[2] | - |

In-depth Analysis of Physical Properties

Melting Point

The experimentally reported melting point of this compound falls within the range of 62-68 °C[1][2]. This relatively high melting point for a molecule of its size is primarily attributed to the strong intermolecular hydrogen bonding network established by the hydroxyl and carbonyl groups. The presence of the halogen atoms also contributes to increased intermolecular forces through dipole-dipole interactions and London dispersion forces.

The slight variation in the reported melting point ranges (62-68 °C and 63-67 °C) is common and can be attributed to differences in the purity of the samples and the specific experimental method used for determination.

Boiling Point

It is important to note that this is a computationally predicted value. Experimental determination of the boiling point is recommended for applications where this parameter is critical. However, it is also crucial to consider that compounds of this nature may be prone to decomposition at elevated temperatures, which could complicate experimental determination at atmospheric pressure. Vacuum distillation would be the preferred method for purification to avoid thermal degradation.

Experimental Methodologies for Physical Property Determination

For the benefit of researchers aiming to verify or further characterize this compound, standard experimental protocols for determining melting and boiling points are outlined below.

Melting Point Determination

A standard and reliable method for determining the melting point of a crystalline solid is through the use of a melting point apparatus.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.

-

Observation: The temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the substance.

Figure 2: Workflow for Melting Point Determination

Boiling Point Determination

Given the high predicted boiling point and potential for thermal decomposition, the determination of the boiling point of this compound should be approached with caution. The micro-boiling point method is suitable for small quantities of the substance.

Protocol: Micro-Boiling Point Determination

-

Sample Preparation: A small amount of the liquid compound (if melted) is introduced into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

-

Heating: The bath is heated slowly. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: The heat is removed once a steady stream of bubbles emerges from the capillary. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

For larger quantities and purification purposes, vacuum distillation is the recommended procedure. This allows for the substance to boil at a lower temperature, minimizing the risk of decomposition.

Conclusion

This compound is a valuable synthetic intermediate with a melting point in the range of 62-68 °C. While an experimentally determined boiling point is not currently available, a predicted value of approximately 321 °C highlights the strong intermolecular forces present in this molecule. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound, enabling its safe and effective use in various synthetic applications. Further experimental investigation to precisely determine the boiling point and explore its thermal stability is encouraged to augment the existing body of knowledge.

References

Sources

Methodological & Application

Application Notes and Protocols for Heterocyclic Synthesis Using 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone as a pivotal intermediate in heterocyclic synthesis. The unique structural characteristics of this compound, namely the reactive α-bromoketone moiety, the nucleophilic hydroxyl group, and the electronically modified phenyl ring, render it a highly versatile building block. This document details its synthesis and explores its utility in constructing high-value heterocyclic scaffolds, such as benzofurans and chromones, which are prevalent in numerous pharmacologically active agents.[1][2] Detailed, field-proven protocols, mechanistic insights, and workflow visualizations are provided to enable seamless adoption and adaptation in a laboratory setting.

Introduction: A Versatile Synthon for Heterocyclic Chemistry

This compound is a specialized organic compound that serves as a cornerstone for building complex molecular architectures.[1] Its structure is primed for sequential and controlled reactions. The α-bromoketone is a potent electrophile, susceptible to nucleophilic substitution, while the adjacent hydroxyl group acts as an intramolecular nucleophile, facilitating cyclization reactions. The chloro-substituent on the aromatic ring not only modifies the electronic properties of the molecule but also provides a potential site for further functionalization or influences the biological activity of the final product.

This combination of functional groups allows for the efficient, and often regioselective, synthesis of fused heterocyclic systems. These systems are of immense interest in pharmaceutical and agrochemical research due to their frequent appearance in natural products and their proven biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide will focus on two primary applications: the synthesis of substituted benzofurans and the construction of the chromone core.

Synthesis of the Starting Material: this compound

The precursor itself is typically synthesized via the α-bromination of 5'-chloro-2'-hydroxyacetophenone. This electrophilic substitution targets the carbon adjacent to the carbonyl group. Various brominating agents can be employed, with phenyltrimethylammonium tribromide or copper(II) bromide being effective and selective options that avoid bromination of the activated aromatic ring.[3][4]

Protocol 1: Synthesis via Phenyltrimethylammonium Tribromide

This protocol outlines a common method for the synthesis of the title compound with good yield and purity.[3]

Materials:

-

5'-chloro-2'-hydroxyacetophenone

-

Phenyltrimethylammonium tribromide

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water, deionized

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve 5'-chloro-2'-hydroxyacetophenone (1.0 eq) in anhydrous THF (approx. 30 mL per gram of acetophenone).

-

To this stirred solution, add phenyltrimethylammonium tribromide (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude yellow oil by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (e.g., starting from 10:1 and moving to 5:1) to afford this compound as a purified product.[3]

Application I: Synthesis of Substituted Benzofurans

Benzofurans are a class of heterocyclic compounds widely distributed in nature and known for their diverse biological activities.[2] The reaction of this compound with various nucleophiles followed by intramolecular cyclization provides a direct and efficient route to 2-substituted-6-chlorobenzofurans.

Mechanistic Rationale

The synthesis is typically a one-pot procedure initiated by a base-catalyzed intramolecular O-alkylation (a Williamson ether synthesis variant). The phenoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This forms a dihydrobenzofuranone intermediate which, under the reaction conditions or upon acidic workup, readily dehydrates to form the aromatic benzofuran ring. Introducing a Grignard reagent can lead to the formation of 2-substituted benzofurans through a sequence involving nucleophilic addition to the carbonyl, intramolecular cyclization, and a subsequent[1][3]-aryl migration.[5]

Protocol 2: General Procedure for Synthesis of 6-Chlorobenzofuran

This protocol provides a foundational method for synthesizing the core benzofuran structure, which can be adapted by using different starting materials or subsequent reactions to achieve various substitutions.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Water, deionized

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Heat the mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of 80-100°C may be sufficient) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) or recrystallization to obtain the 6-chlorobenzofuran product.

| Parameter | Condition | Expected Yield (%) | Notes |

| Base | K₂CO₃, Cs₂CO₃, NaH | 70-90% | Cs₂CO₃ may improve yield but is more expensive. NaH requires an anhydrous aprotic solvent like THF or DMF. |

| Solvent | Acetone, DMF, Acetonitrile | - | Choice of solvent depends on the reaction temperature and solubility of reagents. |

| Temperature | 50 - 100 °C | - | Higher temperatures can accelerate the reaction but may lead to side products. |

Application II: Synthesis of Substituted Chromones

The chromone (1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.[6][7] The Vilsmeier-Haack reaction offers a direct route to synthesize 3-formylchromones from 2-hydroxyacetophenones. These products are valuable intermediates for further elaboration.[8]

Mechanistic Rationale

The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically dimethylformamide (DMF). In this case, the reaction proceeds via the formation of a 1,3-bis(electrophile) from the 2-hydroxyacetophenone derivative, which then undergoes cyclization. The 2-hydroxyacetophenone is first converted into an intermediate that is formylated and cyclized to yield the 3-formylchromone.[8]

Protocol 3: Synthesis of 6-Chloro-3-formylchromone

This protocol is adapted from general procedures for the synthesis of 3-formylchromones using the Vilsmeier-Haack reaction.[8]

Materials:

-

1-(5-chloro-2-hydroxyphenyl)ethanone (Note: The bromo-group is not necessary for this specific transformation and the non-brominated precursor is used)

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Ice-cold water

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, cool DMF (6-8 eq) in an ice-water bath.

-

To the cold DMF, add 1-(5-chloro-2-hydroxyphenyl)ethanone (1.0 eq) with vigorous stirring.

-

Slowly add phosphorus oxychloride (2.5-3.0 eq) dropwise to the mixture, ensuring the temperature remains low. A thick, often colored, mass will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Carefully decompose the reaction mixture by slowly pouring it into a beaker of ice-cold water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude solid from ethanol to yield the purified 6-chloro-3-formylchromone.[8]

| Parameter | Reagent Ratio (Substrate:POCl₃:DMF) | Expected Yield (%) | Notes |

| Formylation | 1 : 2.5 : 6 | 65-75% | Ratios can be adjusted, but excess Vilsmeier reagent is necessary. The reaction is exothermic and requires careful temperature control. |

| Workup | Quenching in ice-water | - | This step must be performed cautiously in a well-ventilated fume hood due to the exothermic hydrolysis of excess POCl₃. |

Safety and Handling

This compound is an α-haloketone. Compounds of this class are typically lachrymatory (tear-inducing) and are skin and respiratory tract irritants. All manipulations should be carried out in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound stands out as a highly effective and adaptable precursor for the synthesis of medicinally relevant heterocyclic compounds. Its inherent reactivity allows for straightforward access to substituted benzofurans and serves as a foundational material for chromone synthesis. The protocols and mechanistic discussions provided herein offer a robust starting point for researchers to explore the synthesis of novel chemical entities for drug discovery and development programs. The strategic placement of the chloro and bromo substituents offers multiple handles for creating diverse chemical libraries, making this reagent a valuable tool in the arsenal of the synthetic chemist.

References

-

PubChem. 2-Bromo-1-(2-hydroxyphenyl)ethanone. Available at: [Link] (Note: This is for a related compound, providing general context on the class).

-

National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem Compound Summary for CID 5357493. Available at: [Link]

-

Laxmi B. World, et al. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

-

Revue Roumaine de Chimie. ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Available at: [Link]

- Google Patents. GB2193211A - Synthesis of benzofurans.

-

ResearchGate. (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]

-

ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Available at: [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

-

Beaudry Research Group, Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]

-

International Journal of Research and Analytical Reviews. Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Available at: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Ultrasound Assisted Facile and Rapid Synthesis of α-Bromoacetophenones. Available at: [Link]

-

Asian Journal of Chemistry. Synthesis of Substituted 3-Formyl Chromones. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. benchchem.com [benchchem.com]

- 4. Buy 1-(2-Bromo-5-hydroxyphenyl)ethanone | 1127422-81-4 [smolecule.com]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. ijrpc.com [ijrpc.com]

- 7. ijrar.org [ijrar.org]

- 8. asianpubs.org [asianpubs.org]

Analytical methods for quantifying 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone purity

An Application Note on Analytical Strategies for the Purity Determination of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the quantitative determination of purity for this compound. As a critical intermediate in the synthesis of various bioactive molecules and pharmaceuticals, ensuring its purity is paramount for downstream applications, reaction efficiency, and the safety profile of final products.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) as the primary assay method, supported by Gas Chromatography (GC) for orthogonal verification and the analysis of volatile impurities. Furthermore, it discusses the essential roles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for definitive structural confirmation and impurity identification. All methodologies are presented with a rationale grounded in chemical principles and are designed to be self-validating in accordance with international regulatory standards.[2][3][4]

Introduction: The Imperative for Purity Analysis

This compound is a halogenated acetophenone derivative that serves as a versatile building block in organic synthesis.[5] Its unique structure, featuring electrophilic and nucleophilic centers, makes it a valuable precursor in the development of novel therapeutic agents, agrochemicals, and materials.[1] The presence of impurities, whether they are starting materials, by-products, or degradation products, can significantly impact the yield, stereochemistry, and safety of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

Therefore, robust and validated analytical methods are not merely a quality control checkpoint but a fundamental component of process development and regulatory compliance. The principles outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R1) mandate that analytical procedures used for purity testing be thoroughly validated to ensure they are specific, accurate, precise, and reliable.[2][4][6] This application note provides the technical protocols and scientific justification necessary to establish such a validated system.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is crucial for method development. The selection of solvents, chromatographic columns, and detection techniques is directly informed by these characteristics.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 145917-57-9 | [7] |

| Molecular Formula | C₈H₆BrClO₂ | |

| Molecular Weight | 249.49 g/mol | |

| Appearance | Typically a solid (e.g., powder) | [5] |

| Solubility | Soluble in organic solvents like acetonitrile, methanol, chloroform | Inferred from structure |

Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: RP-HPLC is the cornerstone for purity analysis of non-volatile, polar organic compounds like the target analyte. The presence of the polar hydroxyl group and the overall molecular structure make it ideally suited for retention and separation on a non-polar stationary phase (e.g., C18). This method provides exceptional resolution, enabling the separation of the main component from closely related structural impurities, and offers high quantitative accuracy through UV detection, leveraging the chromophoric nature of the substituted benzene ring.

Detailed HPLC Protocol

A. Instrumentation & Consumables

-

HPLC system with quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

-

C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC Grade).

-

Water (HPLC Grade or Milli-Q).

-

Phosphoric Acid (ACS Grade).

-

Volumetric flasks, pipettes, and autosampler vials.

B. Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as needed.

| Parameter | Recommended Condition | Justification |

| Mobile Phase A | Water with 0.1% Phosphoric Acid | Phosphoric acid controls the pH to ensure the phenolic hydroxyl group is protonated, leading to consistent retention and sharp peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good elution strength for this class of compounds.[8][9] |

| Gradient Elution | 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B | A gradient is essential to elute potential impurities with a wide range of polarities while ensuring the main peak is well-resolved and elutes with a reasonable retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |

| Column Temperature | 30 °C | Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity. |

| Detection Wavelength | 254 nm | The substituted aromatic ring is expected to have strong UV absorbance at this wavelength, providing high sensitivity. A DAD can be used to scan for the optimal wavelength and check for peak purity. |

| Injection Volume | 10 µL | A typical volume that can be adjusted based on sample concentration and detector response. |

C. Solution Preparation

-

Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

-

Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration for the sample solution facilitates the detection of low-level impurities.

D. System Suitability Testing (SST) Trustworthiness through Self-Validation: Before sample analysis, the system's performance must be verified. This is a non-negotiable step mandated by regulatory guidelines.[2][4]

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Perform five replicate injections of the Standard Solution.

-

Calculate the performance parameters, which must meet the pre-defined criteria.

| SST Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |

E. Analysis and Purity Calculation Inject the Sample Solution in duplicate. Identify the peak corresponding to this compound by comparing its retention time with the standard. Calculate the purity using the area percent method.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

Caption: Workflow for HPLC purity analysis.

Orthogonal Method: Gas Chromatography (GC) with Derivatization

Expertise & Causality: GC provides an orthogonal separation mechanism to HPLC, based on volatility and interaction with the stationary phase in the gas phase. It is particularly effective for identifying volatile impurities that may not be well-retained in RP-HPLC.[10] However, the target analyte contains a polar phenolic hydroxyl group, which can cause peak tailing and poor chromatographic performance due to adsorption on the column. To mitigate this, derivatization is employed to convert the -OH group into a less polar, more volatile ether or ester, such as a trimethylsilyl (TMS) ether.[11][12] This step is critical for achieving accurate and precise GC analysis.

Detailed GC Protocol

A. Instrumentation & Consumables

-

Gas Chromatograph with a Flame Ionization Detector (FID) and split/splitless injector.

-

Capillary Column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Solvent: Dichloromethane or Ethyl Acetate (Anhydrous).

-

GC Vials with PTFE-lined septa.

B. Derivatization and Sample Preparation

-

Standard/Sample Preparation: Accurately weigh ~5 mg of the standard or sample into a GC vial.

-

Add 1 mL of anhydrous solvent and vortex to dissolve.

-

Add 100 µL of BSTFA reagent to the vial.

-

Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.

-

Cool to room temperature before injection.

C. GC Conditions

| Parameter | Recommended Condition | Justification |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases for optimal efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature program is necessary to separate compounds with different boiling points effectively. |

| Detector | FID | FID offers high sensitivity for organic compounds and a wide linear range. |

| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |

D. Analysis and Calculation Similar to HPLC, run a system suitability test using the derivatized standard. Then, inject the derivatized sample and calculate purity using the area percent method.

GC Workflow Diagram

Caption: Workflow for GC purity analysis with derivatization.

Structural Elucidation and Impurity Identification

While chromatography quantifies known and unknown components, it does not identify them. Spectroscopic techniques are indispensable for confirming the identity of the main peak and elucidating the structure of impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Application: NMR is the gold standard for unambiguous structure elucidation.[13][14] A ¹H NMR spectrum will confirm the presence and connectivity of all protons, while a ¹³C NMR provides information on the carbon skeleton. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively assign the structure.

-

Protocol: A high-purity sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed. The resulting spectrum should be compared against a characterized reference standard or theoretical predictions to confirm identity. For impurity identification, fractions can be collected from preparative HPLC and analyzed by NMR.

B. Mass Spectrometry (MS)

-

Application: MS provides crucial molecular weight information and structural clues from fragmentation patterns.[15] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identifying impurities detected in the purity assay.

-

Causality: For this compound, the mass spectrum will exhibit a highly characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl:³⁷Cl ratio ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ratio ≈ 1:1).[16] The molecular ion region will show a cluster of peaks (M, M+2, M+4, M+6) whose relative intensities are a unique fingerprint for a molecule containing one Cl and one Br atom, confirming the elemental composition of the main peak and any related impurities.

Method Validation Framework

Any method used for purity determination in a regulated environment must be validated according to ICH Q2(R1) guidelines.[2][3] The primary HPLC assay for purity must be validated for the following parameters:

| Validation Parameter | Purpose |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. |

| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a specified range. |

| Range | The concentration interval over which the method is precise, accurate, and linear. |

| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery experiments. |

| Precision | The degree of agreement among individual test results (repeatability, intermediate precision). |

| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably quantified. |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). |

Conclusion

The quantification of purity for this compound requires a multi-faceted analytical approach. A validated reversed-phase HPLC method serves as the primary tool for accurate and precise purity determination. Gas Chromatography, with appropriate derivatization, offers a valuable orthogonal technique for confirming the purity value and assessing volatile impurities. Finally, spectroscopic methods, particularly NMR and MS, are essential for the absolute confirmation of the chemical structure and the identification of unknown impurities. The integration of these techniques provides a robust, reliable, and scientifically sound strategy for ensuring the quality of this critical chemical intermediate.

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

-

ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

ICH. Quality Guidelines. International Council for Harmonisation. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

PubMed. (1990). Gas chromatographic determination of phenol compounds with automatic extraction and derivatization. [Link]

-

SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. [Link]

-

SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

-

Chulalongkorn University Digital Collections. Improving chromatographic analysis of phenolic compounds. [Link]

-

PubMed. (2002). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. [Link]

-

PubChem. 2-Bromo-2'-hydroxyacetophenone. [Link]

-

ResearchGate. (2002). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. [Link]

-

Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography. [Link]

-

Hypha Discovery. Structure Elucidation and NMR. [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

University of Arizona. Mass Spectral Interpretation. [Link]

-

NIH National Library of Medicine. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. [Link]

-

Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

-

ResearchGate. Mass spectra of acetophenone in the molecular ion region. [Link]

-

NIH National Library of Medicine. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. [Link]

-

ResearchGate. (2017). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]

-

NIH National Library of Medicine. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jordilabs.com [jordilabs.com]

- 3. altabrisagroup.com [altabrisagroup.com]

- 4. database.ich.org [database.ich.org]

- 5. chemimpex.com [chemimpex.com]

- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 7. This compound [chemicalbook.com]

- 8. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]

- 9. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Gas chromatographic determination of phenol compounds with automatic extraction and derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 15. asdlib.org [asdlib.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 52727-99-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.

Synthesis Overview

The primary and most direct route to this compound is the selective α-bromination of the acetyl group of 5-chloro-2-hydroxyacetophenone. The core challenge of this synthesis lies in achieving high selectivity for the side-chain bromination over the competing electrophilic substitution on the activated aromatic ring. The hydroxyl group is a strong ortho-, para- director, making the positions ortho and para to it highly susceptible to bromination.

Diagram: Overall Synthesis Pathway

The following diagram illustrates the common two-stage process for synthesizing the target molecule, starting from 4-chlorophenyl acetate.

Caption: Two-stage synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the α-bromination of 5-chloro-2-hydroxyacetophenone.

Question: My final yield is consistently low. What are the primary causes and how can I fix this?

Answer:

Low yield is the most common issue and can stem from three primary sources: incomplete reaction, formation of undesired byproducts, and losses during workup or purification.

-

Incomplete Reaction:

-

Cause: Insufficient reaction time, incorrect temperature, or impure reagents can lead to a significant amount of unreacted 5-chloro-2-hydroxyacetophenone remaining.

-

Solution:

-

Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

-

Temperature Control: While low temperature is crucial to control selectivity, ensure it is not too low to stall the reaction. A range of 0-10°C is often a good starting point.

-

Reagent Quality: Ensure the brominating agent (e.g., liquid bromine) has not degraded and that the solvent is anhydrous, as water can promote side reactions.[1]

-

-

-

Byproduct Formation (Ring Bromination):

-

Cause: This is the most significant contributor to low yields of the desired product. The electron-donating hydroxyl group strongly activates the aromatic ring, leading to electrophilic aromatic substitution. This produces isomers such as 3-bromo-5-chloro-2-hydroxyacetophenone and 3,5-dibromo-2-hydroxyacetophenone.[1]

-

Solution:

-

Solvent Choice: The polarity of the solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or chloroform discourage the ionization of bromine and the phenol, thus favoring the side-chain bromination pathway over the ionic ring-substitution pathway.[2] Highly polar or aqueous media strongly favor ring substitution.[3][4] Acetic acid is a common compromise but must be used with care.

-

Slow Reagent Addition: Add the bromine solution dropwise over an extended period while maintaining a low temperature (0-5°C). This keeps the instantaneous concentration of bromine low, minimizing the highly facile ring bromination.

-

Milder Brominating Agents: Consider using N-Bromosuccinimide (NBS) as an alternative to molecular bromine.[5] NBS can provide a low, constant concentration of bromine, often leading to higher selectivity for α-bromination, especially when initiated by a radical initiator or light.

-

-

-

Purification Losses:

-

Cause: The product can be lost during aqueous workup or recrystallization if the incorrect solvent system is used or if the product has significant solubility in the wash solutions.

-

Solution:

-

Workup: After quenching the reaction with water, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild reducing agent like sodium bisulfite solution to remove excess bromine, followed by brine.

-

Recrystallization: Use a minimal amount of a suitable solvent for recrystallization. Ethanol or a hexane/ethyl acetate mixture are often effective. Cool the solution slowly to maximize crystal formation.

-

-

Question: My NMR analysis shows a mixture of products. How can I identify the byproducts and improve selectivity?

Answer:

The primary byproduct is almost certainly from bromination on the aromatic ring.

-

Identification:

-

Desired Product (α-Bromination): this compound. The key NMR signal is a singlet for the -CH₂Br group, typically around 4.2-4.5 ppm. The aromatic region will show signals corresponding to three protons on the phenyl ring.

-

Byproduct (Ring Bromination): 3-Bromo-5-chloro-2-hydroxyacetophenone. The key signal is a singlet for the -COCH₃ group around 2.5 ppm. The aromatic region will show signals for only two protons.

-

-

Improving Selectivity:

-

The formation of the ring-brominated byproduct is a classic case of competing reaction pathways: electrophilic attack on the enol tautomer (desired) versus electrophilic attack on the activated aromatic ring (undesired).

-

Favoring α-Bromination:

-

Use a Non-Polar Solvent: As mentioned, solvents like CCl₄ or CHCl₃ will significantly suppress ring bromination.[2]

-

Lower the Temperature: Perform the reaction at 0-5°C. Lower temperatures increase the energy barrier for the aromatic substitution more than for the α-bromination.

-

Acid Catalyst: A small amount of an acid catalyst (e.g., a drop of H₂SO₄ or HCl) can promote the formation of the enol tautomer, which is the necessary intermediate for α-bromination.[6] However, this must be used judiciously as strong acid can also promote other side reactions.

-

-

Diagram: Troubleshooting Flowchart for Low Yield

Caption: A logical guide to diagnosing and solving low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the desired α-bromination?